molecular formula C9H8IN B8741238 3-Ethyl-4-iodobenzonitrile

3-Ethyl-4-iodobenzonitrile

Cat. No.: B8741238
M. Wt: 257.07 g/mol
InChI Key: BTTODLVUYZDUNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-4-iodobenzonitrile is a useful research compound. Its molecular formula is C9H8IN and its molecular weight is 257.07 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H8IN

Molecular Weight

257.07 g/mol

IUPAC Name

3-ethyl-4-iodobenzonitrile

InChI

InChI=1S/C9H8IN/c1-2-8-5-7(6-11)3-4-9(8)10/h3-5H,2H2,1H3

InChI Key

BTTODLVUYZDUNK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)C#N)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 4-amino-3-ethylbenzonitrile (2.50 g, 17.1 mmol) stirred in water (14 mL) at 0° C. was added concentrated hydrochloric acid (7.80 mL, 257 mmol) dropwise followed by a solution of sodium nitrite (1.24 g, 18.0 mmol) in water (3.43 mL) dropwise. The resultant mixture was stirred for 15 minutes and then added over 15 minutes to a solution of potassium iodide (2.98 g, 18.0 mmol) in water (6.0 mL) at 0° C. The mixture was stirred at room temperature for 2 h. The mixture was extracted with ethyl acetate (3×100 mL) and the combined organic fractions washed with brine (100 mL), dried (phase separator) and concentrated in vacuo to give the title compound as a brown solid (4.21 g, 16.4 mmol). δH (methanol-d4, 400 MHz): 8.02 (1H, d), 7.61 (1H, d), 7.24 (1H, dd), 2.80 (2H, q), 1.21 (3H, t). MS (ES): No mass ion observed.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
7.8 mL
Type
reactant
Reaction Step Two
Quantity
1.24 g
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2.98 g
Type
reactant
Reaction Step Five
Name
Quantity
6 mL
Type
solvent
Reaction Step Five
Name
Quantity
3.43 mL
Type
solvent
Reaction Step Six

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